(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid

Description

BenchChem offers high-quality (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

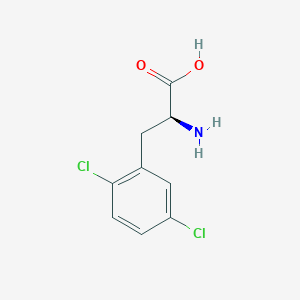

(2S)-2-amino-3-(2,5-dichlorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKIMTATYJGPBJ-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC(C(=O)O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)C[C@@H](C(=O)O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80476502 |

Source

|

| Record name | L-2,5-Dichlorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754971-91-0 |

Source

|

| Record name | L-2,5-Dichlorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid

[1]

Chemical Identity & Core Data

Compound Name: (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid Common Synonyms: 2,5-Dichloro-L-phenylalanine; L-Phe(2,5-Cl)-OH; 2,5-Dichlorophenylalanine CAS Registry Number: 754971-91-0 (Free Acid, (S)-isomer); 110351-36-5 (Generic/Isomer indeterminate in some databases, often used for L-form); 457654-89-6 (Hydrochloride salt)[1][2][3]

Physicochemical Profile

The incorporation of chlorine atoms at the 2 and 5 positions of the phenyl ring significantly alters the electronic and steric profile compared to native phenylalanine.[4] This modification enhances lipophilicity and proteolytic stability, making it a critical tool in peptidomimetic drug design.[4]

| Property | Value | Note |

| Molecular Formula | C₉H₉Cl₂NO₂ | |

| Molecular Weight | 234.08 g/mol | |

| Chirality | L-Configuration (S) | Essential for biological receptor recognition |

| Predicted pKa (COOH) | ~2.1 - 2.2 | Acidified by electron-withdrawing Cl groups |

| Predicted pKa (NH₂) | ~8.8 - 9.0 | Slightly reduced basicity vs. Phe |

| LogP (Predicted) | ~2.9 | Significantly more hydrophobic than Phe (LogP ~1.[2][5]4) |

| Solubility | Low in neutral water; Soluble in dilute HCl, DMSO, DMF | Hydrophobic aromatic ring limits aqueous solubility |

Strategic Applications in Drug Discovery

A. Metabolic Stabilization (Steric Shielding)

The 2,5-dichloro substitution pattern creates a "steric shield" around the peptide backbone.[4]

-

Mechanism: The ortho-chloro substituent (position 2) imposes restricted rotation around the Cβ-Cγ bond (rotamer limitation) and sterically hinders the approach of peptidases (e.g., chymotrypsin) that typically cleave at the C-terminal of aromatic residues.

-

Outcome: Extended half-life (t1/2) in plasma assays.[4]

B. Hydrophobic Pocket Targeting

Many G-protein coupled receptors (GPCRs) and protein-protein interaction (PPI) interfaces contain deep, hydrophobic pockets designed to bind aromatic residues.[4]

-

Mechanism: The electron-withdrawing chlorine atoms create a π-system that is electron-deficient (π-acidic). This allows for stronger π-stacking interactions with electron-rich residues (e.g., Trp, Tyr) or cation-π interactions within the binding pocket.

-

Outcome: Increased binding affinity (

) and selectivity.[4]

C. 2,5-Diketopiperazine (DKP) Scaffold Formation

This amino acid is a precursor for synthesizing complex 2,5-diketopiperazines, a privileged scaffold in oncology and antimicrobial research. The dichloro-substitution provides unique handles for further functionalization.[4]

Experimental Protocols

Protocol A: Fmoc-Protection for Solid Phase Peptide Synthesis (SPPS)

Rationale: To utilize this amino acid in standard SPPS, the N-terminus must be protected with the fluorenylmethoxycarbonyl (Fmoc) group.

Reagents:

-

(S)-2,5-Dichlorophenylalanine (1.0 eq)

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

-

NaHCO₃ (2.5 eq)[4]

-

Solvent: Water/Acetone (1:1 v/v)[4]

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of (S)-2,5-Dichlorophenylalanine in 25 mL of 10% NaHCO₃ solution.

-

Addition: Add 25 mL of acetone to the mixture. Cool to 0°C on ice.

-

Reaction: Slowly add 11 mmol of Fmoc-OSu dissolved in 10 mL acetone dropwise over 30 minutes.

-

Incubation: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (System: CHCl₃/MeOH/AcOH 85:10:5).[4]

-

Workup: Evaporate acetone under reduced pressure. Acidify the remaining aqueous layer to pH 2.0 using 1N HCl.[4] The product will precipitate as a white solid.[4]

-

Purification: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[4] Recrystallize from EtOAc/Hexane.

Protocol B: SPPS Coupling (Self-Validating System)

Rationale: The steric bulk of the 2,5-dichloro group can hinder coupling efficiency. Standard HBTU/HATU protocols may result in deletion sequences. This protocol uses HOAt to minimize racemization and improve kinetics.

Coupling Mixture:

-

Amino Acid: Fmoc-(S)-2,5-dichloro-Phe-OH (3.0 eq)

-

Activator: HATU (2.9 eq)[4]

-

Additive: HOAt (3.0 eq) – Critical for steric hindrance

-

Base: DIPEA (6.0 eq)

Validation Step (Kaiser Test): After 1 hour of coupling, perform a Kaiser test.

-

Blue: Incomplete coupling → Re-couple using PyAOP/DIPEA.

-

Yellow/Colorless: Complete coupling → Proceed to deprotection.[4]

Visualizations

Figure 1: Strategic Decision Tree for NNAA Incorporation

Caption: Logic flow for selecting 2,5-dichloro-Phe based on SAR data requirements.

Figure 2: Synthesis & Protection Workflow

Caption: Pathway from raw amino acid to Fmoc-protected building block for solid-phase synthesis.

References

-

Sigma-Aldrich. (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid Product Specification. Retrieved from [4]

-

ChemicalBook. 2,5-Dichloro-L-phenylalanine Technical Data and CAS Registry. Retrieved from [4]

-

PubChem. 2,5-Dichloroaniline (Structural Analog Data for pKa/LogP extrapolation). National Library of Medicine.[4] Retrieved from [4]

-

Fluorochem. 2-Amino-3-(2,5-dichlorophenyl)propanoic acid Safety Data Sheet. Retrieved from

-

Bachem. General Protocol for Fmoc-Protection of Amino Acids. (Standard Industry Protocol).[4] Retrieved from

Sources

- 1. Buy (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride | 457654-89-6 [smolecule.com]

- 2. Phenylalanine - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid | 13990-04-0 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: Synthesis of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid

[1][2]

Executive Summary

Target Molecule: (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid Synonyms: 2,5-Dichloro-L-phenylalanine; L-Phe(2,5-Cl2)-OH CAS: 754971-91-0 (Generic/Isomer specific varies by vendor) Molecular Formula: C9H9Cl2NO2 Molecular Weight: 234.08 g/mol [1][2][3][4][5]

This guide details the synthesis of 2,5-dichloro-L-phenylalanine, a non-proteinogenic amino acid frequently employed in medicinal chemistry to modulate the lipophilicity and metabolic stability of peptide-based drugs.[2] The introduction of chlorine atoms at the 2 and 5 positions of the phenyl ring creates steric bulk and electronic deactivation, often improving resistance to chymotrypsin-like proteolysis in peptide chains.[2]

Two distinct routes are presented:

-

Asymmetric Phase-Transfer Catalysis (PTC): The preferred method for laboratory-scale synthesis, offering high enantiomeric excess (>95% ee) and operational simplicity.[1][2]

-

Enzymatic Resolution: A scalable, classical approach suitable for multi-gram to kilogram production, utilizing Acylase I for the kinetic resolution of the racemic N-acetyl intermediate.[1][2]

Part 1: Retrosynthetic Analysis

The strategic disconnection relies on the phenylalanine scaffold construction.[2] The most reliable bond formation occurs at the

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the amino acid backbone.

Part 2: Route 1 - Asymmetric Phase-Transfer Catalysis (Recommended)[1][2]

This route utilizes the Lygo/Corey generation of Chiral Phase Transfer Catalysts (PTC) .[1] It involves the alkylation of a glycine imine ester (Schiff base) using a cinchona alkaloid-derived quaternary ammonium salt.[1][2] This method is superior for small-to-medium scale due to high enantioselectivity and the avoidance of heavy metal waste.[2]

Reaction Scheme

Reagents:

-

Substrate: tert-Butyl 2-((diphenylmethylene)amino)acetate (Glycine Schiff Base).[1][2]

-

Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Lygo Catalyst) — Crucial for (S)-selectivity .[1][2]

Mechanistic Pathway

The reaction proceeds via an interfacial mechanism.[2] The chiral quaternary ammonium salt extracts the enolate of the glycine imine into the organic phase as a tight ion pair.[2] The geometry of the catalyst shields one face of the enolate, forcing the electrophile to attack from the opposite side.

Figure 2: Catalytic cycle of the asymmetric alkylation via interfacial mechanism.

Detailed Protocol

Step A: Asymmetric Alkylation[1][7]

-

Preparation: In a round-bottom flask, dissolve tert-butyl 2-((diphenylmethylene)amino)acetate (1.0 equiv, 10 mmol) and O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.1 equiv, 1 mmol) in Toluene (30 mL).

-

Cooling: Cool the mixture to 0°C (or -20°C for higher ee, though reaction time increases).

-

Addition: Add 2,5-dichlorobenzyl bromide (1.2 equiv, 12 mmol).

-

Initiation: Vigorously stir the mixture and add 50% aqueous KOH (5 equiv) dropwise. Note: Vigorous stirring is critical for phase transfer efficiency.[2]

-

Monitoring: Stir at 0°C for 4–12 hours. Monitor consumption of the Schiff base by TLC (SiO2, Hexane/EtOAc 4:1) or HPLC.[1][2]

-

Workup: Dilute with water (50 mL) and extract with Dichloromethane (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][2]

-

Purification: The crude imine is often used directly or passed through a short silica plug to remove catalyst.[2]

Step B: Hydrolysis[1][2]

-

Deprotection: Dissolve the crude alkylated intermediate in THF (20 mL) and add 1M Citric Acid (20 mL) or 15% HCl. Stir at room temperature for 2 hours to cleave the imine.

-

Isolation: Wash the aqueous layer with Ether (to remove benzophenone).[1][2]

-

Ester Hydrolysis: Heat the aqueous acidic layer (add concentrated HCl to reach 6M) to reflux for 4-6 hours to cleave the tert-butyl ester.[2]

-

Final Isolation: Concentrate to dryness. Dissolve residue in minimal water and adjust pH to 6.0 with Propylene Oxide or dilute ammonia to precipitate the zwitterionic amino acid.[2] Filter and dry.[2]

Expected Yield: 75-85% overall. Expected ee: >92-98% (depending on temperature).[1][2]

Part 3: Route 2 - Enzymatic Resolution (Scalable Backup)[1][2]

For larger batches (>100g) where chromatography is cost-prohibitive, the classical resolution of the N-acetyl derivative using Acylase I (Aspergillus melleus) is the industry standard.[1]

Workflow Summary

-

Synthesis of Racemate: Alkylation of diethyl acetamidomalonate with 2,5-dichlorobenzyl chloride, followed by decarboxylation.[1][2]

-

Acetylation: Conversion of free DL-amino acid to N-Acetyl-DL-(2,5-Cl2)Phe.

-

Enzymatic Hydrolysis: Acylase I selectively hydrolyzes the L-isomer amide bond.[2]

-

Separation: L-Amino acid (water soluble/zwitterion) is separated from unreacted N-Acetyl-D-amino acid (acidic, extractable).[1][2]

Key Protocol Steps (Enzymatic Stage)

-

Substrate Prep: Dissolve N-Acetyl-DL-2,5-dichlorophenylalanine (0.1 mol) in water. Adjust pH to 7.5–8.0 with LiOH or NH4OH.[2] Avoid NaOH if possible as sodium salts can inhibit some acylases, though often tolerated.[1][2]

-

Enzyme Addition: Add Acylase I (Aspergillus melleus, Grade I) (~500 mg per 10g substrate).

-

Incubation: Stir gently at 37°C for 24-48 hours. Maintain pH 7.5 by auto-titrator or periodic addition of base.[2]

-

Termination: Acidify to pH 5.0 and heat to 60°C to denature enzyme (add activated carbon to remove protein). Filter.

-

Separation: Acidify filtrate to pH 1.5. Extract the unreacted N-Acetyl-D-isomer with Ethyl Acetate (save for racemization/recycling).[1][2]

-

Isolation: The aqueous phase contains the L-Amino Acid hydrochloride .[2] Neutralize to isoelectric point (pH ~5.5) to precipitate the product.[1][2][8]

Part 4: Analytical Characterization & QC

| Test | Method | Acceptance Criteria |

| Identity | 1H NMR (400 MHz, D2O/DCl) | |

| Purity | HPLC (C18, 0.1% TFA/MeCN) | > 98.0% Area |

| Chiral Purity | Chiral HPLC (Crownpak CR(+) or Chiralpak ZWIX) | > 99.0% ee (L-isomer) |

| Optical Rotation | Polarimetry [ | Specific rotation must be established against standard (Lit.[1][2] value often approx -15° to -25° in H2O/HCl).[2] |

Part 5: Safety & Handling

-

2,5-Dichlorobenzyl bromide: Potent lachrymator and skin irritant.[1][2] All weighing and reactions must be performed in a fume hood.[1][2] Quench glassware with dilute ammonia before removing from the hood.[2]

-

Toluene: Flammable and reprotoxic.[2]

-

Cinchona Alkaloids: Generally low toxicity but biologically active; handle with gloves.[2]

References

-

Lygo, B., & Wainwright, P. G. (1997).[1][2] A new class of asymmetric phase-transfer catalysts derived from Cinchona alkaloids.[2][7] Tetrahedron Letters, 38(49), 8595-8598.[1][2] Link

-

O'Donnell, M. J. (2004).[1][2] The Enantioselective Synthesis of

-Amino Acids by Phase-Transfer Catalysis with Cinchona Alkaloid Derivatives. Accounts of Chemical Research, 37(8), 506–517.[1][2] Link[1] -

Corey, E. J., Xu, F., & Noe, M. C. (1997).[1][2] A Rational Approach to Catalytic Enantioselective Enolate Alkylation Using a Structurally Rigidified and Defined Chiral Quaternary Ammonium Salt under Phase Transfer Conditions. Journal of the American Chemical Society, 119(50), 12414–12415.[1] Link[1]

-

Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989).[1][2] Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354–6364.[1][2] Link[1]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. scribd.com [scribd.com]

- 3. chemscene.com [chemscene.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. WO2004043905A1 - Process for producing 2-amino-3-hydroxypropanoic acid derivative - Google Patents [patents.google.com]

- 6. uni-giessen.de [uni-giessen.de]

- 7. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Chiral Synthesis of Dichlorophenylalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorophenylalanine derivatives are non-proteinogenic amino acids that serve as critical building blocks in the synthesis of pharmacologically active compounds. Their incorporation into peptide and non-peptide structures can significantly modulate biological activity, metabolic stability, and pharmacokinetic profiles. The precise stereochemical control during their synthesis is paramount, as the biological effects of enantiomers can differ dramatically. This guide provides an in-depth exploration of the primary strategies for the chiral synthesis of dichlorophenylalanine derivatives, including asymmetric catalysis, enzymatic resolution, and the use of chiral auxiliaries. We will delve into the mechanistic underpinnings of these methods, provide field-proven insights into experimental design, and present detailed, actionable protocols.

Introduction: The Significance of Chirality in Dichlorophenylalanine Derivatives

The substitution of hydrogen with chlorine atoms on the phenyl ring of phenylalanine dramatically alters its electronic and steric properties. This modification can lead to enhanced binding affinity to biological targets and increased resistance to enzymatic degradation. The position of the chlorine atoms (e.g., 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, or 3,5-dichlorophenylalanine) further ref

Asymmetric synthesis of non-proteinogenic amino acids

An In-Depth Technical Guide to the Asymmetric Synthesis of Non-Proteinogenic Amino Acids

Authored by a Senior Application Scientist

Abstract

Non-proteinogenic amino acids (NPAAs), also known as unnatural or non-canonical amino acids, represent a structurally diverse class of molecules that are not part of the 22 genetically encoded protein building blocks.[1][2] Their unique side chains, stereochemistry, and backbone structures have made them indispensable tools in modern drug discovery and chemical biology.[1] Incorporation of NPAAs into peptide-based drug candidates can dramatically improve critical pharmacological properties, including metabolic stability, binding potency, bioavailability, and permeability.[3][4] This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the core strategies for the asymmetric synthesis of these valuable compounds, focusing on the underlying principles, field-proven methodologies, and practical applications.

The Strategic Imperative for Non-Proteinogenic Amino Acids in Drug Development

The therapeutic potential of native peptides is often limited by poor metabolic stability (rapid degradation by proteases) and low bioavailability.[3] NPAAs offer a robust solution to these challenges. By introducing novel structural motifs, medicinal chemists can engineer peptides with enhanced resistance to enzymatic degradation, constrained conformations for improved receptor binding, and tailored physicochemical properties for better absorption and distribution.[3][4] The vast chemical space offered by NPAAs—with thousands synthesized to date—provides a powerful toolkit for optimizing lead compounds and developing next-generation therapeutics.[1]

The synthesis of NPAAs, however, presents a significant chemical challenge: the precise control of stereochemistry at the α-carbon (and potentially other stereocenters). Asymmetric synthesis is therefore not merely a goal but a fundamental requirement. This guide explores the principal strategies developed to meet this challenge.

Core Methodologies in Asymmetric Synthesis

The asymmetric synthesis of NPAAs can be broadly categorized into several key strategies, each with its own advantages and limitations. The choice of method is often dictated by the target structure, desired scale, and available starting materials.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

The chiral pool comprises abundant, inexpensive, and enantiomerically pure compounds provided by nature, such as proteinogenic amino acids, sugars, and terpenes.[5][6] This strategy utilizes these readily available molecules as starting materials, transforming them into more complex NPAA targets while preserving the original stereocenter.

Causality Behind the Choice: The primary advantage of this approach is that the challenge of creating the initial stereocenter is already solved by nature. The synthetic effort is instead focused on the stereocontrolled modification of the existing chiral scaffold. For instance, L-serine can be converted into the "unnatural" D-cysteine through a sequence of reactions involving double inversion of stereochemistry.[7] Similarly, C-H functionalization techniques can modify existing amino acid side chains; for example, substituted proline can be oxidized to 5-hydroxyproline, a versatile intermediate for further elaboration.[8]

-

Trustworthiness: The stereochemical integrity of the final product is directly tied to the enantiopurity of the starting material and the stereospecificity of the subsequent reactions. Each step must be carefully controlled to prevent racemization.

Chiral Auxiliary-Mediated Synthesis

This strategy involves covalently attaching a chiral molecule, the "auxiliary," to an achiral precursor, typically a glycine derivative.[7] The auxiliary then directs the stereochemical outcome of a subsequent bond-forming reaction, usually through steric hindrance, before being cleaved to yield the enantioenriched NPAA.

Expertise in Action - Asymmetric Alkylation of Glycine Enolates: A classic and powerful example is the diastereoselective alkylation of a chiral glycine enolate.[9][10][11] A glycine molecule is first converted into a rigid cyclic structure by reacting it with a chiral auxiliary, such as a derivative of pseudoephedrine (Williams oxazinone) or a bis-lactone (Schöllkopf system).[10]

-

Deprotonation: A strong base (e.g., LDA or LHMDS) selectively removes one of the α-protons to form a planar enolate.

-

Stereodirected Alkylation: The chiral auxiliary physically blocks one face of the enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less hindered face, leading to the formation of one diastereomer in high selectivity.

-

Auxiliary Cleavage: The newly synthesized α-alkylated product is hydrolyzed, cleaving the auxiliary and revealing the desired enantiopure non-proteinogenic amino acid.

Enantioselective Catalysis: The Modern Powerhouse

Catalytic methods are often the most efficient and atom-economical approaches, as a small amount of a chiral catalyst can generate large quantities of an enantiopure product.[12]

2.3.1. Asymmetric Hydrogenation Asymmetric hydrogenation is a cornerstone of industrial NPAA synthesis, recognized with the 2001 Nobel Prize in Chemistry.[13] This method typically involves the hydrogenation of a prochiral dehydro-α-amino acid or an α-imino ester using a transition metal catalyst (commonly Rhodium or Ruthenium) coordinated to a chiral phosphine ligand.[12][14][15]

-

Causality of Selectivity: The chiral ligand creates a chiral environment around the metal center. The substrate coordinates to the metal in a specific orientation to minimize steric clashes with the ligand, and the hydrogen is then delivered to one face of the double bond, yielding the product with high enantioselectivity.[13]

2.3.2. Phase-Transfer Catalysis (PTC) In this approach, the alkylation of an achiral glycine Schiff base (e.g., the benzophenone imine of glycine tert-butyl ester) is performed in a biphasic system (e.g., aqueous NaOH and toluene).[16] A chiral phase-transfer catalyst, often a Cinchona alkaloid derivative, facilitates the reaction.

-

Mechanism of Action: The catalyst forms a lipophilic ion pair with the glycine enolate, transporting it from the aqueous phase into the organic phase where the alkylating agent resides. The structured, chiral environment of the ion pair dictates the trajectory of the incoming electrophile, resulting in high enantioselectivity.[16][17]

2.3.3. Emerging Catalytic Frontiers Recent advances have introduced powerful new catalytic systems.

-

Photoredox and Metallaphotoredox Catalysis: These methods use light to initiate radical-based transformations under exceptionally mild conditions, enabling the synthesis of complex NPAAs that are difficult to access via traditional polar disconnections.[18][19] For example, photoredox-mediated C–O bond activation of alcohols can generate radical precursors for reaction with chiral N-sulfinyl imines.[18]

-

C–H Functionalization: This strategy involves the direct replacement of a C–H bond on an amino acid backbone or side chain with a new functional group, offering a highly efficient route to novel NPAAs.[20] Palladium-catalyzed C–H olefination is one such example.[21]

Biocatalysis: Nature's Approach to Asymmetry

Enzymes are nature's highly efficient and exquisitely selective chiral catalysts. Biocatalytic methods for NPAA synthesis offer significant advantages, including mild reaction conditions (aqueous media, room temperature), high stereoselectivity, and reduced environmental impact.[22]

-

Key Enzyme Classes: Transaminases are particularly valuable, catalyzing the transfer of an amino group from a donor molecule to a prochiral ketone, often with exceptional enantio- and diastereoselectivity. This is particularly useful for synthesizing challenging β-branched α-amino acids through a dynamic kinetic resolution process.[23][24]

Foundational Methodologies: The Asymmetric Strecker Synthesis

The Strecker synthesis, first reported in 1850, is a classic method for producing amino acids from an aldehyde, ammonia, and cyanide.[25][26] The traditional method yields a racemic mixture.[27] Modern asymmetric variants employ a chiral amine or a chiral catalyst to control the stereochemistry.

-

Mechanism Overview: The reaction proceeds via the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the final amino acid.[28] In the asymmetric version, a chiral catalyst, for example, can protonate the imine intermediate in a stereocontrolled manner, setting the stage for a face-selective cyanide attack.

Data and Protocols

Comparative Data for Asymmetric Catalysis

The selection of a catalyst and ligand system is critical for achieving high stereoselectivity. The table below summarizes representative data for the enantioselective synthesis of α-alkenyl α-amino acid derivatives via N-H insertion, highlighting the performance of different catalysts.

| Entry | Catalyst System | Substrate | Yield (%) | ee (%) | Reference |

| 1 | Rh₂(OAc)₄ / Chiral Spiro Phosphoric Acid | Vinyldiazoacetate + Boc-NH₂ | 99 | 98 | [29] |

| 2 | Rh₂(piv)₄ / Chiral Spiro Phosphoric Acid | Vinyldiazoacetate + Boc-NH₂ | 98 | 97 | [29] |

| 3 | Cu(acac)₂ / Chiral Spiro Phosphoric Acid | Vinyldiazoacetate + Boc-NH₂ | 61 | 83 | [29] |

Table 1: Performance of different catalyst systems in the enantioselective N-H insertion reaction to form α-alkenyl α-amino acids.[29]

Detailed Experimental Protocol: Asymmetric Alkylation via Phase-Transfer Catalysis

This protocol describes the synthesis of an optically active α-amino acid derivative using a chiral phase-transfer catalyst, adapted from established methodologies.[16][17]

Objective: To synthesize an enantiomerically enriched α-alkylated amino acid ester via alkylation of benzophenone imine glycine tert-butyl ester.

Materials:

-

Benzophenone imine glycine tert-butyl ester (Substrate)

-

Benzyl bromide (Alkylating agent)

-

O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Chiral Phase-Transfer Catalyst)

-

Toluene (Solvent)

-

50% w/w aqueous Potassium Hydroxide (KOH) (Base)

-

Diethyl ether

-

Saturated aqueous NaCl (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

1N Hydrochloric Acid (HCl)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzophenone imine glycine tert-butyl ester (1.0 equiv), toluene (approx. 0.2 M), and the chiral phase-transfer catalyst (0.01 equiv).

-

Cooling: Cool the mixture to 0 °C in an ice-water bath.

-

Addition of Base and Electrophile: Add the 50% aqueous KOH solution (5.0 equiv) followed by the dropwise addition of benzyl bromide (1.1 equiv).

-

Reaction: Stir the biphasic mixture vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Workup: Quench the reaction by adding water and diethyl ether. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkylated product.

-

Purification: Purify the crude product by silica gel column chromatography.

-

Deprotection (Hydrolysis): Stir the purified product in a mixture of tetrahydrofuran (THF) and 1N HCl at room temperature to hydrolyze the imine and yield the free amino acid ester.

-

Characterization: Characterize the final product by NMR and mass spectrometry. Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

Self-Validation: The trustworthiness of this protocol relies on the precise measurement of enantiomeric excess. A high ee% confirms that the chiral catalyst effectively controlled the stereochemical outcome of the alkylation. Inconsistent or low ee% values may indicate issues with catalyst purity, reaction temperature, or insufficient mixing of the biphasic system.

Conclusion and Future Outlook

The asymmetric synthesis of non-proteinogenic amino acids is a dynamic and rapidly evolving field, driven by the immense value of these compounds in drug discovery. While classic methods like chiral pool synthesis and auxiliary-based approaches remain reliable, the field is increasingly dominated by the efficiency and versatility of enantioselective catalysis.[12] Innovations in photoredox, C-H functionalization, and biocatalysis are continually expanding the accessible chemical space, allowing for the creation of NPAAs with unprecedented structural complexity under mild and sustainable conditions.[18][20][22] For researchers and drug developers, a deep understanding of these core synthetic strategies is paramount to harnessing the full potential of NPAAs to create safer, more effective medicines.

References

- Alvey, G. R., Stepanova, E. V., Shatskiy, A., Lantz, J., Willemsen, R., Munoz, A., Dinér, P., & Kärkäs, M. D. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. RSC Publishing.

- Fu, G. C. (Date not available). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. NIH.

- Wikipedia. (Date not available). Chiral pool.

- BenchChem. (2025). Discovery of non-proteinogenic amino acids.

- Wikipedia. (Date not available). Asymmetric hydrogenation.

- Buller, A. R., et al. (2019). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews.

- MDPI. (Date not available). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis.

- Macmillan Group, Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis.

- Wikipedia. (Date not available). Non-proteinogenic amino acids.

- MDPI. (Date not available). Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization.

- ACS Publications. (Date not available). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews.

- PMC - PubMed Central. (Date not available). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.

- Wiley-VCH. (Date not available). 1 Non-Proteinogenic 𝛂-Amino Acids, Natural Origin, Biological Functions.

- (Author not available). (Date not available). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.

- RSC Publishing. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews.

- Wikipedia. (Date not available). Strecker amino acid synthesis.

- (Author not available). (Date not available). Asymmetric Synthesis.

- Li, F., et al. (Date not available). Diastereoselective Synthesis of β-Branched α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. ChemRxiv.

- Ji, P., et al. (2023). Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations. Journal of the American Chemical Society.

- JACS Au - ACS Publications. (2023). Simplifying the Synthesis of Nonproteinogenic Amino Acids via Palladium-Catalyzed δ-Methyl C–H Olefination of Aliphatic Amines and Amino Acids.

- Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.

- ACS Publications. (2024). Noncanonical Amino Acids in Biocatalysis. Chemical Reviews.

- Accounts of Chemical Research - ACS Publications. (Date not available). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters.

- PMC - PubMed Central. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.

- Organic Letters - ACS Publications. (2013). Direct Synthesis of β-Hydroxy-α-amino Acids via Diastereoselective Decarboxylative Aldol Reaction.

- (Author not available). (Date not available). Biocatalytic synthesis of non-standard amino acids by a decarboxylative aldol reaction.

- (Author not available). (Date not available). Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction.

- QYAOBIO. (Date not available). Chemical Synthesis of Unnatural Amino Acids.

- Chemical Science (RSC Publishing). (Date not available). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions.

- Corey, E. J., & Link, J. O. (Date not available). A general, catalytic, and enantioselective synthesis of α-amino acids.

- Organic Chemistry Portal. (Date not available). α-Amino Acid synthesis by C-C coupling.

- ACS Publications. (Date not available). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.

- NIH. (Date not available). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution.

- Organic Chemistry Portal. (Date not available). β-Amino Acid synthesis by C-C coupling.

- Ghosez, L., et al. (2025). Synthesis of amino acids. Alkylation of aldimine and ketimine derivatives of glycine ethyl ester under various phase-transfer conditions. ResearchGate.

- ACS Publications. (Date not available). Enantioselective synthesis of .alpha.-amino acid derivatives via the stereoselective alkylation of a homochiral glycine enolate synthon. The Journal of Organic Chemistry.

- ACS Publications. (Date not available). Asymmetric synthesis. Production of optically active amino acids by catalytic hydrogenation. Journal of the American Chemical Society.

- Professor Dave Explains. (2021). Strecker Amino Acid Synthesis. YouTube.

- PMC - PubMed Central. (Date not available). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters.

- Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review.

- My Nephew. (2020). STRECKER SYNTHESIS OF ALPHA-AMINO ACIDS & Mechanism + Some Discussion About Amino Acids. YouTube.

- Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral pool - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 8. qyaobio.com [qyaobio.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. kcl.digimat.in [kcl.digimat.in]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 14. renyi.hu [renyi.hu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00403E [pubs.rsc.org]

- 19. macmillan.princeton.edu [macmillan.princeton.edu]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 23. chemrxiv.org [chemrxiv.org]

- 24. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 26. youtube.com [youtube.com]

- 27. chemistnotes.com [chemistnotes.com]

- 28. masterorganicchemistry.com [masterorganicchemistry.com]

- 29. Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Biological Activity of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid: A Putative Kynurenine-3-Monooxygenase Inhibitor for Neuroprotection

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the biological activity of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid, a synthetic amino acid derivative with significant potential as a modulator of the kynurenine pathway. Drawing upon established principles of medicinal chemistry and neuropharmacology, this document will explore its likely mechanism of action, propose detailed experimental workflows for its characterization, and discuss its therapeutic implications, particularly in the context of neurodegenerative diseases.

Introduction: The Rationale for Targeting the Kynurenine Pathway

The kynurenine pathway (KP) is the principal metabolic route for the essential amino acid tryptophan in humans.[1] Beyond its role in tryptophan degradation, the KP produces a cascade of neuroactive metabolites that have profound implications for neuronal function and survival.[2] A critical enzymatic checkpoint in this pathway is Kynurenine-3-monooxygenase (KMO), which catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK).[3] Dysregulation of the KP, often characterized by the overactivity of KMO, leads to an accumulation of neurotoxic downstream metabolites, including 3-HK and quinolinic acid (QUIN).[2][4] These metabolites are implicated in the pathophysiology of several neurodegenerative disorders, such as Huntington's, Alzheimer's, and Parkinson's diseases, through mechanisms involving excitotoxicity and oxidative stress.[2]

Conversely, shunting the metabolic flux of kynurenine away from the KMO branch, by its inhibition, leads to an increased production of kynurenic acid (KYNA), a known neuroprotectant.[4] KYNA exhibits its beneficial effects by acting as an antagonist at ionotropic glutamate receptors.[1] Therefore, the strategic inhibition of KMO presents a promising therapeutic approach to rebalance the KP, reduce neurotoxicity, and enhance neuroprotection.[4]

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid, a structurally modified phenylalanine analog, belongs to a class of compounds that have shown potential as KMO inhibitors.[5] While direct experimental data for this specific molecule is emerging, its structural similarity to known KMO inhibitors, such as dichlorobenzoylalanine derivatives, provides a strong basis for its investigation as a modulator of this critical enzyme.[2][6]

Postulated Mechanism of Action: Inhibition of Kynurenine-3-Monooxygenase

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid is hypothesized to act as a competitive inhibitor of KMO. The rationale for this is based on its structural resemblance to the endogenous substrate, kynurenine, allowing it to bind to the active site of the enzyme. The dichlorophenyl moiety is likely to play a crucial role in the binding affinity and inhibitory potency.[6]

The proposed mechanism involves the following key steps:

-

Binding to the Active Site: The amino acid backbone of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid is expected to mimic the binding of kynurenine within the KMO active site.

-

Competitive Inhibition: By occupying the active site, the compound prevents the binding of the natural substrate, kynurenine, thereby inhibiting the production of 3-HK.

-

Shifting the Kynurenine Pathway: The inhibition of KMO leads to an accumulation of kynurenine, which is then preferentially metabolized by kynurenine aminotransferases (KATs) to form the neuroprotective kynurenic acid (KYNA).

This shift in the balance of KP metabolites from neurotoxic to neuroprotective is the cornerstone of the therapeutic potential of KMO inhibitors.

Figure 1: Proposed mechanism of action of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid via KMO inhibition.

Experimental Workflows for Characterization

To rigorously evaluate the biological activity of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid, a series of in vitro and in vivo experiments are proposed.

In Vitro Characterization

Objective: To determine the inhibitory potency (IC50) of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid against human KMO.

Protocol:

-

Enzyme Source: Recombinant human KMO expressed in a suitable system (e.g., E. coli or insect cells).

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4) containing necessary co-factors (NADPH).

-

Substrate: L-kynurenine.

-

Test Compound: Prepare a serial dilution of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid.

-

Assay Procedure:

-

Incubate the enzyme with varying concentrations of the test compound for a predetermined time.

-

Initiate the reaction by adding L-kynurenine.

-

Allow the reaction to proceed for a specific duration at 37°C.

-

Stop the reaction (e.g., by adding a strong acid).

-

-

Detection: Measure the formation of 3-hydroxykynurenine using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV or fluorescence detection.[7]

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

| Parameter | Description |

| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |

Table 1: Key parameter for KMO inhibition assay.

Objective: To assess the effect of the compound on the kynurenine pathway in a cellular context.

Protocol:

-

Cell Line: Use a relevant human cell line that expresses KMO, such as primary human macrophages or a neuronal cell line (e.g., SH-SY5Y).[8]

-

Cell Culture: Culture the cells under standard conditions.

-

Treatment: Treat the cells with varying concentrations of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid in the presence of exogenously added L-kynurenine.

-

Sample Collection: After a suitable incubation period, collect the cell culture supernatant and cell lysates.

-

Metabolite Analysis: Quantify the levels of kynurenine, 3-HK, and KYNA in the collected samples using LC-MS/MS.[7]

-

Data Analysis: Analyze the dose-dependent changes in the levels of these metabolites to confirm the on-target effect of the compound.

Figure 2: In vitro experimental workflow for characterizing (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid.

In Vivo Evaluation

Objective: To evaluate the neuroprotective efficacy of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid in a relevant animal model of neurodegeneration.

Choice of Model: A suitable model would be a toxin-induced model of Parkinson's disease (e.g., MPTP-induced) or a transgenic mouse model of Huntington's or Alzheimer's disease.[9]

Protocol:

-

Animal Strain: Use a well-characterized rodent strain (e.g., C57BL/6 mice for the MPTP model).[9]

-

Drug Administration: Administer (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid via a relevant route (e.g., oral gavage or intraperitoneal injection) at various doses.

-

Induction of Neurodegeneration: Induce the neurodegenerative phenotype according to the established protocol for the chosen model.

-

Behavioral Assessment: Conduct a battery of behavioral tests to assess motor function, cognitive performance, and other relevant neurological parameters.

-

Neurochemical Analysis: At the end of the study, collect brain tissue and analyze the levels of KP metabolites (kynurenine, 3-HK, KYNA) and neurotransmitters (e.g., dopamine in the striatum for the PD model).

-

Histopathological Analysis: Perform immunohistochemical staining of brain sections to assess neuronal survival (e.g., tyrosine hydroxylase-positive neurons in the substantia nigra for the PD model) and neuroinflammation (e.g., microglial and astrocyte markers).

Objective: To determine the pharmacokinetic profile of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid.

Protocol:

-

Animal Strain: Use a standard rodent strain (e.g., Sprague-Dawley rats).

-

Drug Administration: Administer a single dose of the compound via intravenous and oral routes.

-

Blood Sampling: Collect blood samples at various time points post-administration.

-

Plasma Analysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

Anticipated Results and Interpretation

Based on the proposed mechanism of action, the following outcomes are anticipated:

-

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid will demonstrate potent inhibition of human KMO in vitro, with a measurable IC50 value.

-

In cellular assays, the compound will lead to a dose-dependent decrease in 3-HK production and a corresponding increase in KYNA levels.

-

In animal models of neurodegeneration, treatment with the compound is expected to ameliorate behavioral deficits, protect against neuronal loss, and modulate neurochemical markers indicative of a shift in the kynurenine pathway towards a neuroprotective phenotype.

-

Pharmacokinetic studies will provide essential information on the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are critical for its further development as a therapeutic agent.

Conclusion

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid represents a promising lead compound for the development of novel neuroprotective agents. Its structural features strongly suggest that it will act as an inhibitor of Kynurenine-3-monooxygenase, a key enzyme in the neurotoxic arm of the kynurenine pathway. The experimental workflows outlined in this guide provide a robust framework for the comprehensive evaluation of its biological activity and therapeutic potential. Successful validation of its KMO inhibitory activity and in vivo efficacy would position this compound as a valuable candidate for further preclinical and clinical development for the treatment of a range of devastating neurodegenerative diseases.

References

- Smolecule. (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride. Smolecule. Published August 16, 2023. Accessed February 6, 2026.

- ResearchGate. Development of a Series of Kynurenine 3-Monooxygenase Inhibitors Leading to a Clinical Candidate for the Treatment of Acute Pancreatitis | Request PDF.

- The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PubMed Central. Published January 2, 2022. Accessed February 6, 2026.

- Major Developments in the Design of Inhibitors along the Kynurenine P

- Echemi. (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid. Echemi. Accessed February 6, 2026.

- Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. PMC - NIH. Accessed February 6, 2026.

- The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. MDPI. Accessed February 6, 2026.

- Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegener

- 3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 239929. PubChem. Accessed February 6, 2026.

- MedchemExpress.com. (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride. MedchemExpress.com. Accessed February 6, 2026.

- Synblock. CAS 128833-96-5 | 2-Amino-3-(2,6-dichlorophenyl)propanoic acid. Synblock. Accessed February 6, 2026.

- Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. PMC. Accessed February 6, 2026.

- Neuroprotective Properties of Oleanolic Acid—Computational-Driven Molecular Research Combined with In Vitro and In Vivo Experiments. PMC - PubMed Central. Accessed February 6, 2026.

- Kynurenine 3-Monooxygenase: An Influential Mediator of Neuropathology. Frontiers. Accessed February 6, 2026.

- Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase. MDPI. Accessed February 6, 2026.

- 2-Amino-3-(2,5-dichlorophenyl)propanoic acid. Accessed February 6, 2026.

- Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evalu

- The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. MDPI. Accessed February 6, 2026.

- Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action. PubMed Central. Accessed February 6, 2026.

- New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers. Accessed February 6, 2026.

- 〈1052〉 BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS. US Pharmacopeia (USP). Accessed February 6, 2026.

- Development of a cell-based assay to measure kynurenine monooxygenase...

- Human KMO (Kynurenine-3-Monooxygenase) ELISA Kit (AEKE00933). Assay Genie. Accessed February 6, 2026.

- 2-Amino-3 (methylamino)-propionic acid in cycad-derived foods is an unlikely cause of amyotrophic lateral sclerosis/parkinsonism. PubMed. Accessed February 6, 2026.

Sources

- 1. Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic neuronal damage in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Kynurenine 3-Monooxygenase: An Influential Mediator of Neuropathology [frontiersin.org]

- 4. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride | 457654-89-6 [smolecule.com]

- 6. Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Neuroprotective Properties of Oleanolic Acid—Computational-Driven Molecular Research Combined with In Vitro and In Vivo Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]

Mechanistic Modulation of Monoamine Neurotransmission via Dichlorophenylalanine Analogs

Executive Summary

The modulation of neurotransmitter synthesis and availability is a cornerstone of neuropharmacology. While p-chlorophenylalanine (PCPA) is the historical gold standard for serotonin depletion via Tryptophan Hydroxylase (TPH) inhibition, dichlorophenylalanine (DCP) analogs—specifically 2,4-dichlorophenylalanine and 3,4-dichlorophenylalanine —offer a distinct and more nuanced pharmacological profile.

This guide delineates the dual-mechanism action of DCP compounds:

-

Direct Enzymatic Inhibition: Competitive inhibition of Phenylalanine Hydroxylase (PAH) and Tyrosine Hydroxylase (TH), the rate-limiting enzymes in catecholamine biosynthesis.

-

Transport Competition: High-affinity occupancy of the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) at the Blood-Brain Barrier (BBB), effectively "starving" the brain of endogenous precursors (Tyrosine/Tryptophan).

Part 1: Molecular Mechanisms & Structure-Activity Relationships (SAR)

The Chlorine Substitution Effect

The introduction of chlorine atoms onto the phenylalanine ring alters the steric and electronic properties of the molecule, creating potent antimetabolites.

-

2,4-Dichlorophenylalanine (2,4-DCP): The ortho-chlorine substitution creates significant steric hindrance that interferes with the iron-binding active site of pterin-dependent hydroxylases. It acts as a competitive inhibitor of Phenylalanine Hydroxylase (PAH) and, to a lesser extent, Tyrosine Hydroxylase (TH) .

-

3,4-Dichlorophenylalanine (3,4-DCP): This analog closely mimics the spatial configuration of L-Tyrosine and L-DOPA but lacks the hydroxyl groups required for hydrogen bonding in the catalytic pocket. It serves as a high-affinity substrate for LAT1 , acting as a "Trojan horse" that occupies transporter capacity without fueling neurotransmitter synthesis.

Pathway Visualization: Dual-Point Modulation

The following diagram illustrates the biosynthetic pathway of catecholamines and serotonin, highlighting the specific intervention points of DCP analogs compared to the classic PCPA.

Figure 1: Mechanistic intervention points. 3,4-DCP blocks precursor entry at the LAT1 transporter, while 2,4-DCP directly inhibits the hydroxylase enzymes within the neuronal cytosol.

Part 2: Physiological Impact & Data Summary

The LAT1 "Starvation" Effect

Unlike direct enzyme inhibitors which require intracellular accumulation, 3,4-DCP acts extracellularly at the BBB. By saturating the LAT1 transporter, it reduces the

Comparative Inhibition Data

The following table summarizes the inhibitory constants (

| Compound | Target | Mechanism | Affinity / Potency ( | Physiological Outcome |

| 2,4-DCP | Phenylalanine Hydroxylase (PAH) | Competitive Inhibitor | Elevation of plasma Phe; Reduction of Tyr synthesis. | |

| 2,4-DCP | Tyrosine Hydroxylase (TH) | Competitive Inhibitor | Moderate depletion of Dopamine/NE. | |

| 3,4-DCP | LAT1 Transporter (SLC7A5) | Competitive Substrate | Reduces brain uptake of Tyr/Trp by >60% at equimolar doses. | |

| PCPA | Tryptophan Hydroxylase (TPH) | Irreversible Inhibitor | Severe, long-lasting Serotonin depletion. |

Note: Values are approximate aggregates from rodent liver and brain homogenate studies [1, 4].

Part 3: Experimental Protocols

Protocol A: In Vitro Tyrosine Hydroxylase Inhibition Assay

Objective: Quantify the inhibitory potency of 2,4-DCP on dopamine synthesis. System: PC12 Cell Lysate or Purified Recombinant TH.

-

Preparation of Reagents:

-

Assay Buffer: 50 mM HEPES (pH 7.0), 100 mM NaCl, 0.1 mg/mL Catalase (to protect TH from peroxide inactivation).

-

Cofactor: 6-methyl-5,6,7,8-tetrahydropterin (

) or Tetrahydrobiopterin ( -

Substrate: L-Tyrosine (100

). -

Inhibitor: 2,4-DCP dissolved in DMSO (Final DMSO < 1%).

-

-

Enzyme Reaction:

-

Incubate 50

of enzyme source with varying concentrations of 2,4-DCP (0.1 -

Initiate reaction by adding L-Tyrosine and

. -

Incubate for 15 minutes at 37°C.

-

-

Termination & Detection:

-

Stop reaction with 50

of 0.4 M Perchloric Acid (PCA) containing sodium metabisulfite. -

Centrifuge at 10,000 x g for 10 minutes.

-

Analysis: Inject supernatant into HPLC-ECD (Electrochemical Detection).

-

Target Analyte: L-DOPA (the direct product of TH activity).[1]

-

Validation Check: The control sample (no inhibitor) must show a linear accumulation of L-DOPA over time.[2] If L-DOPA signal is low, check

Protocol B: LAT1 Competitive Transport Assay

Objective: Assess the ability of 3,4-DCP to block L-Leucine or L-Phenylalanine uptake. System: HEK293 cells stably expressing human LAT1/4F2hc.

-

Transport Buffer: Choline-chloride based Krebs-Ringer buffer (Na+-free) to ensure uptake is mediated by System L (LAT1) and not Na+-dependent systems.

-

Radiotracer:

-L-Phenylalanine or -

Uptake Phase:

-

Pre-incubate cells with 3,4-DCP (10

- 1 mM) for 10 minutes. -

Add Radiotracer (1

final concentration). -

Allow uptake for exactly 60 seconds (linear phase).

-

-

Wash & Count:

-

Rapidly wash cells 3x with ice-cold buffer containing 5 mM unlabeled BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) to lock the transporter.

-

Lyse cells with 0.1 N NaOH.

-

Measure radioactivity via Liquid Scintillation Counting.

-

Part 4: Experimental Workflow Visualization

The following diagram outlines the critical path for validating 2,4-DCP efficacy using HPLC-ECD, a standard method for catecholamine analysis.

Figure 2: HPLC-ECD workflow for quantifying Tyrosine Hydroxylase inhibition. Critical step: Acid precipitation must be rapid to prevent L-DOPA oxidation.

Part 5: Implications for Drug Development

The "False Transmitter" Hypothesis

While Dichlorophenylalanines reduce endogenous neurotransmitters, they can also be decarboxylated (by AADC) into dichlorotyramine or dichlorodopamine . These "false transmitters" can be stored in synaptic vesicles and released upon depolarization. They typically possess lower intrinsic efficacy at dopamine receptors (D1/D2), thereby acting as functional antagonists. This adds a secondary layer of modulation beyond simple depletion.

Blood-Brain Barrier Delivery Vectors

Research into 3,4-DCP has shifted from depletion studies to delivery systems. Because 3,4-DCP has such high affinity for LAT1, it is currently being investigated as a promoiety. Conjugating drugs to a 3,4-DCP scaffold may enhance BBB penetration via active transport, a strategy currently explored for delivering chemotherapeutics to glioblastomas [2, 5].

References

-

Koe, B. K., & Weissman, A. (1966). p-Chlorophenylalanine: A Specific Depletor of Brain Serotonin.[3] Journal of Pharmacology and Experimental Therapeutics.

-

Singh, N., & Ecker, G. F. (2018). Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1. International Journal of Molecular Sciences.

-

Daubner, S. C., Le, T., & Wang, S. (2011). Tyrosine Hydroxylase and Regulation of Dopamine Synthesis. Archives of Biochemistry and Biophysics.

-

Gauthier-Coles, G., et al. (2021). Mechanism of substrate transport and inhibition of the human LAT1-4F2hc amino acid transporter. Nature Communications.

-

Puris, E., et al. (2020). L-Type Amino Acid Transporter 1 as a Target for Drug Delivery. Pharmaceutical Research.

Sources

- 1. Pharmacologic inhibition of L-tyrosine degradation ameliorates cerebral dopamine deficiency in murine phenylketonuria (PKU) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition and Covalent Modification of Tyrosine Hydroxylase by 3,4-Dihydroxyphenylacetaldehyde, a Toxic Dopamine Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid: Technical Guide & Pharmacological Profile

The following is an in-depth technical guide on the discovery, synthesis, and pharmacological utility of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid.

Common Names: 2,5-Dichloro-L-phenylalanine; L-Phe(2,5-Cl2) CAS Number: 754971-91-0 (L-isomer) | 128833-96-5 (Racemic) Molecular Formula: C9H9Cl2NO2 Molecular Weight: 234.08 g/mol

Executive Summary & Chemical Identity[1]

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid is a non-natural, halogenated derivative of the proteinogenic amino acid L-phenylalanine. It serves as a critical chiral building block and pharmacological probe in medicinal chemistry.

Unlike its parent compound, the 2,5-dichloro substitution pattern confers unique physicochemical properties:

-

Steric Constraint: The ortho-chlorine (position 2) introduces significant steric bulk, restricting the rotation of the side chain around the

bond ( -

Electronic Modulation: The electron-withdrawing nature of the chlorine atoms (

and -

Metabolic Stability: The halogenation protects the aromatic ring from typical metabolic oxidation (e.g., by cytochrome P450s) and enhances resistance to proteolytic cleavage by chymotrypsin-like enzymes.

Discovery & Historical Context

The Evolution of Halogenated Amino Acids

The discovery of 2,5-dichloro-L-phenylalanine was not a singular "eureka" event but rather a result of the systematic expansion of the genetic code and the "rational design" era of the late 20th century.

-

Early Era (1950s-1970s): Initial research focused on para-substituted phenylalanines (e.g., 4-Cl-Phe) as competitive antagonists for phenylalanine hydroxylase and transport systems.

-

The "Scaffold" Era (1980s-1990s): With the rise of peptide drug discovery (e.g., somatostatin analogs, enkephalins), chemists needed tools to stabilize peptide backbones. The 2,5-dichloro substitution was identified as a potent way to induce conformationally restricted analogues.

-

Modern Era (2000s-Present): The compound found renewed utility in LAT1 (Large Neutral Amino Acid Transporter 1) targeting. Because LAT1 tolerates bulky, lipophilic side chains, 2,5-dichloro-L-phenylalanine became a scaffold for delivering prodrugs across the Blood-Brain Barrier (BBB).

Pharmacological Applications & Mechanism

LAT1 Transporter Targeting

The L-type amino acid transporter 1 (LAT1) is highly expressed in the Blood-Brain Barrier and various cancer cells.

-

Mechanism: LAT1 transports large neutral amino acids. The 2,5-dichloro motif increases lipophilicity (LogP) while retaining recognition by the transporter's substrate binding pocket.

-

Application: It is used as a "Trojan Horse" moiety. Drugs conjugated to the carboxyl or amino group of this scaffold can be actively transported into the brain or tumors, bypassing passive diffusion limits.

Proteolytic Stability (Chymotrypsin Resistance)

Chymotrypsin cleaves peptide bonds on the C-terminal side of aromatic residues (Phe, Trp, Tyr).

-

Inhibition Logic: The 2,5-dichloro substitution creates a "mismatch" for the S1 hydrophobic pocket of chymotrypsin. The ortho-chlorine sterically clashes with the enzyme's backbone, drastically reducing the rate of hydrolysis.

-

Result: Peptides incorporating L-Phe(2,5-Cl2) exhibit significantly longer half-lives in plasma.

Structural Visualization (SAR Logic)

Figure 1: Structure-Activity Relationship (SAR) logic of the 2,5-dichloro substitution pattern.

Synthesis & Manufacturing Protocols

Two primary routes exist for the synthesis of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid: the Chemo-Enzymatic Resolution (preferred for scale) and Asymmetric Hydrogenation (preferred for high purity/lab scale).

Protocol A: Chemo-Enzymatic Synthesis (Scalable)

This method utilizes the Erlenmeyer-Plöchl azlactone synthesis followed by enzymatic resolution.

Step 1: Azlactone Formation

-

Reagents: 2,5-Dichlorobenzaldehyde, N-acetylglycine, Sodium Acetate, Acetic Anhydride.

-

Procedure: Reflux reagents for 4 hours. The condensation yields the unsaturated azlactone (4-(2,5-dichlorobenzylidene)-2-methyloxazol-5(4H)-one).

-

Hydrolysis: Ring opening with water/acetone yields

-acetamido-2,5-dichlorocinnamic acid.

Step 2: Hydrogenation & Resolution

-

Reduction: Hydrogenation (Pd/C,

) of the cinnamic acid derivative yields N-acetyl-DL-2,5-dichlorophenylalanine. -

Enzymatic Hydrolysis (The Key Step):

-

Dissolve the racemic N-acetyl derivative in water (pH adjusted to 7.5 with LiOH).

-

Add Acylase I (from Aspergillus melleus) .

-

Incubate at 37°C for 24-48 hours. The enzyme selectively hydrolyzes the L-isomer's amide bond.

-

-

Purification:

-

Acidify to pH 5. The free amino acid (L-isomer) and unreacted N-acetyl-D-isomer have different solubilities.

-

Use ion-exchange chromatography (Dowex 50) to isolate pure (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid .

-

Protocol B: Asymmetric Hydrogenation (High Enantioselectivity)

Step 1: Substrate Preparation

-

Prepare Methyl 2-acetamido-3-(2,5-dichlorophenyl)acrylate via Wittig-Horner reaction.

Step 2: Catalytic Hydrogenation

-

Catalyst: [Rh(COD)(R,R-DuPhos)]OTf (Chiral Rhodium catalyst).

-

Conditions: 3 atm

, Methanol, Room Temperature, 12 hours. -

Mechanism: The chiral ligand creates a rigid pocket that forces

addition to only one face of the alkene. -

Yield: >98% ee (enantiomeric excess) of the protected L-amino acid.

Synthesis Workflow Diagram

Figure 2: Chemo-enzymatic synthesis route for high-purity L-isomer production.

Quantitative Data Profile

| Property | Value | Biological Implication |

| LogP (Octanol/Water) | ~2.5 - 3.0 (Est.) | Higher lipophilicity than Phe (1.38); enhances membrane permeability. |

| pKa (-COOH) | ~2.2 | Similar to Phe; standard peptide coupling compatibility. |

| pKa (-NH3+) | ~9.0 | Slightly lower than Phe due to electron-withdrawing Cl effects. |

| Specific Rotation | -4.5° (c=1, H2O) | Diagnostic for enantiomeric purity (L-isomer). |

| LAT1 Affinity ( | Low | High affinity allows competitive transport vs. endogenous amino acids. |

References

-

Identification & Properties: PubChem. 3-amino-3-(2-chlorophenyl)propanoic acid (and derivatives).[1] National Library of Medicine. Available at: [Link]

-

Medicinal Chemistry Application (Halogenated Phe): Beilstein J. Org. Chem. Fluorinated and Halogenated Phenylalanines: Synthesis and Pharmaceutical Applications. 2020.[2] Available at: [Link]

Sources

Spectroscopic Characterization of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid, a non-proteinogenic amino acid of interest in drug discovery and development. As a derivative of phenylalanine, this compound's structural elucidation is paramount for its application in medicinal chemistry and targeted synthesis. This document will detail the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, offering a comprehensive reference for researchers, scientists, and drug development professionals. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures.

Introduction

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid is a chiral molecule featuring a dichlorinated phenyl ring attached to an alanine backbone.[1] The presence of the dichloro-substituted aromatic ring significantly influences the electronic environment of the amino acid, which can, in turn, affect its biological activity and therapeutic potential. Accurate spectroscopic characterization is the cornerstone of confirming the identity, purity, and structure of such synthesized compounds. This guide will focus on the two primary spectroscopic techniques for the characterization of organic molecules: NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom. For (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for a complete structural assignment.

Predicted ¹H NMR Data

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) in parts per million (ppm) are referenced to a standard, typically tetramethylsilane (TMS).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Hα (CH-NH₂) | ~ 4.0 - 4.2 | Doublet of Doublets (dd) | Jαβa ≈ 5-6, Jαβb ≈ 7-8 |

| Hβ (CH₂-Ar) | ~ 3.2 - 3.4 | Multiplet (m) | - |

| Ar-H | ~ 7.2 - 7.5 | Multiplet (m) | - |

| NH₂ | Broad singlet | - | - |

| COOH | Broad singlet | - | - |

Rationale for Predictions:

The chemical shifts for the α-proton and β-protons are predicted based on the known spectrum of L-phenylalanine, with slight downfield shifts anticipated due to the electron-withdrawing nature of the chlorine atoms on the aromatic ring.[2] The aromatic protons are expected to appear in the typical aromatic region, with a complex splitting pattern due to the dichlorosubstitution. The signals for the amine and carboxylic acid protons are often broad and may exchange with deuterium in deuterated solvents.[3]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~ 170 - 175 |

| Cα (CH-NH₂) | ~ 55 - 60 |

| Cβ (CH₂-Ar) | ~ 35 - 40 |

| Aromatic C-Cl | ~ 130 - 135 |

| Aromatic C-H | ~ 125 - 130 |

| Aromatic C-Cβ | ~ 135 - 140 |

Rationale for Predictions:

The predicted chemical shifts for the carbon backbone are derived from L-phenylalanine data.[4] The aromatic carbon chemical shifts are estimated based on data for 2,5-dichlorotoluene, which serves as a good model for the substituted phenyl ring.[5] The carbons directly attached to chlorine will be significantly deshielded.

Experimental Protocol for NMR Spectroscopy

A robust and self-validating protocol is crucial for obtaining high-quality NMR data.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment) in a clean, dry NMR tube to a final volume of 0.6-0.7 mL.

-

Ensure complete dissolution; gentle vortexing or sonication may be applied.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is recommended to simplify the spectrum and provide information on the number of attached protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrations of different chemical bonds.

Predicted IR Data

The IR spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad |

| N-H stretch (Amine) | 3400 - 3250 | Medium |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (Carboxylic Acid) | 1725 - 1700 | Strong |

| C=C stretch (Aromatic) | 1600 - 1475 | Medium |

| N-H bend (Amine) | 1650 - 1580 | Medium |

| C-Cl stretch | 800 - 600 | Strong |

Rationale for Predictions:

The predicted IR absorption bands are based on the characteristic frequencies of the functional groups present in the molecule. The broad O-H stretch of the carboxylic acid is a hallmark feature.[6] The N-H stretching and bending vibrations are characteristic of the primary amine.[6] The strong C=O stretch confirms the presence of the carboxylic acid. The aromatic C=C stretches and the strong C-Cl stretch will be indicative of the dichlorophenyl moiety.[7]

Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over the range of 4000 to 400 cm⁻¹.

Conclusion

The structural elucidation of novel compounds like (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid is a critical step in the drug discovery pipeline. This technical guide provides a comprehensive overview of the predicted NMR and IR spectroscopic data for this molecule, based on sound chemical principles and data from analogous structures. The detailed experimental protocols and workflows offer a practical framework for researchers to obtain high-quality, reproducible data. By understanding and applying these spectroscopic techniques, scientists can confidently verify the structure and purity of their synthesized compounds, paving the way for further biological evaluation.

References

-

MDPI. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Retrieved from [Link]

-

White Rose Research Online. (2025). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Retrieved from [Link]

-

Synthesis and NMR elucidation of novel octa-amino acid resorcin[8]arenes derivatives. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dichlorotoluene. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of ChCl -L-Phenylalanine range from 400 to 4000 cm -1 at ambient temperature. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 2,5-DICHLOROTOLUENE 19398-61-9 wiki. Retrieved from [Link]

-

SpectraBase. (n.d.). L-phenylalanine - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

NIH. (n.d.). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R). Retrieved from [Link]

-

DrugBank Online. (n.d.). L-(-)-Phenylalanine | C9H11NO2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

ResearchGate. (n.d.). The important IR absorption bands of L-phenylalanine. Retrieved from [Link]

-